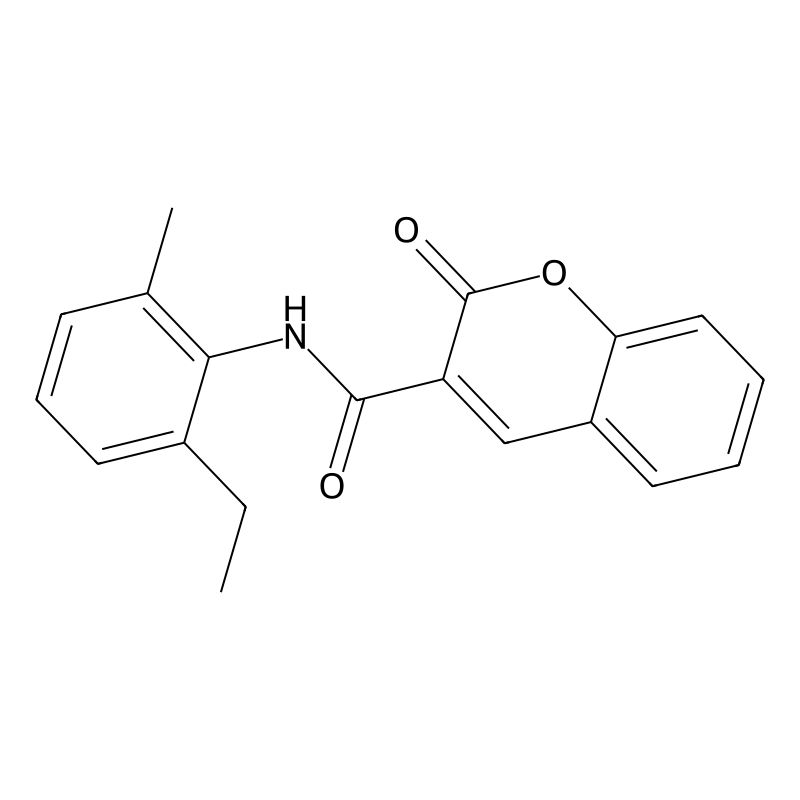

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. It features a chromene core, characterized by a fused benzopyran structure, and is substituted with an amide functional group at the 3-position and a 2-ethyl-6-methylphenyl group at the nitrogen atom of the amide. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.

- Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.

- Substitution: This compound can undergo nucleophilic substitution reactions, where different nucleophiles can replace specific functional groups on the chromene structure.

Research indicates that N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activity. It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. Notably, it has shown the ability to inhibit enzymes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase and fatty acid synthase, suggesting a mechanism for its therapeutic effects.

The synthesis of N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

- Condensation Reaction: The process begins with the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 2-ethyl-6-methylaniline. This reaction usually employs a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

- Reaction Conditions: The mixture is stirred at room temperature for several hours until the desired product is formed.

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications across various fields:

- Medicinal Chemistry: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

- Organic Synthesis: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Material Science: Employed in developing new materials, including dyes and pigments.

The interaction studies of N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide reveal its ability to bind with specific enzymes and receptors. This binding may lead to the modulation of metabolic pathways and gene expression related to various biological processes. Its interaction with enzymes involved in fatty acid metabolism highlights its potential role in metabolic regulation.

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives to highlight its uniqueness:

| Compound Name | Unique Features |

|---|---|

| 6-methoxy-2-oxo-2H-chromene-3-carboxamide | Lacks the N-ethyl and N-methyl groups |

| N-(6-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Different substitution pattern affecting activity |

| N-(phenyl)-6-methoxychromene derivatives | Variations in pharmacokinetic profiles due to substitutions |

The distinct combination of functional groups in N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide imparts unique structural and functional properties that differentiate it from other similar compounds.